Cas no 422527-14-8 (6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
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- 6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 4(1H)-Quinazolinone, 6-chloro-3-[2-(diethylamino)ethyl]-2,3-dihydro-2-thioxo-
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- インチ: 1S/C14H18ClN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
- InChIKey: RQVWKVOCNDMZNH-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Cl)C=C2)C(=O)N(CCN(CC)CC)C1=S
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 439.8±55.0 °C(Predicted)
- 酸度系数(pKa): 10.81±0.20(Predicted)
6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0916-6074-1mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-5mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-20μmol |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-20mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-3mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-30mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-2μmol |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-4mg |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-5μmol |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0916-6074-10μmol |
6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one |
422527-14-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
6-chloro-3-2-(diethylamino)ethyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-oneに関する追加情報
6-Chloro-3-[2-(Diethylamino)Ethyl]-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazolin-4-One (CAS 422527-14-8): Structural Insights and Emerging Therapeutic Applications
In recent years, 6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 422527-14-8) has emerged as a compelling target in medicinal chemistry research due to its unique sulfanylidene functionality and quinoxaline core structure. This compound represents a novel class of tetrahydroquinazoline derivatives engineered through strategic modification of the C6 and C3 positions. The diethylaminoethyl substituent at position 3 introduces significant lipophilicity while maintaining hydrogen bonding capacity—a critical balance for optimizing drug-like properties. Recent structural studies using X-ray crystallography have revealed its planar conformation around the sulfanylidene moiety (S=O) which facilitates π-electron delocalization across the aromatic ring system.
Preclinical investigations published in Nature Communications (Q3 2023) demonstrated this compound's potent antiproliferative activity against triple-negative breast cancer (TNBC) cell lines with IC₅₀ values as low as 0.8 μM. The sulfanylidene group's redox activity was identified as a key mechanism for inducing oxidative stress in cancer cells while sparing normal fibroblasts. This selectivity arises from the tumor microenvironment's elevated reactive oxygen species (ROS) levels activating the compound's prodrug-like properties through thiol-mediated cleavage of the sulfide bridge.
Synthetic advancements reported in Chemical Science (Jan 2024) introduced a one-pot microwave-assisted synthesis utilizing an O-sulfur ylide intermediate. This method achieves >90% yield with diastereomeric purity by employing chiral phase-transfer catalysts to control the tetrahydroquinazoline ring formation. The optimized protocol reduces reaction time from 18 hours to 90 minutes while eliminating hazardous reagents previously required for sulfide formation.
In neurodegenerative disease modeling, this compound exhibited neuroprotective effects in α-synuclein overexpression models. A study in eLife (June 2023) showed its ability to inhibit microglial activation via modulation of PPARγ receptors at concentrations below cytotoxic thresholds. The sulfanylidene group's antioxidant profile correlated with reduced amyloid β oligomerization in vitro—a promising avenue for Alzheimer's therapy development.
Clinical translatability studies funded by NIH grant R01CA301987 have demonstrated favorable pharmacokinetics in murine models with an oral bioavailability of 68% after PEGylation modification. The compound's metabolic stability was enhanced through structural optimization of the diethylaminoethyl side chain, minimizing cytochrome P450-mediated metabolism pathways that typically limit quinazoline derivative half-lives.
Ongoing investigations into its epigenetic effects reveal histone deacetylase (HDAC) inhibition properties at submicromolar concentrations without inducing apoptosis in healthy cells. A collaborative study between MIT and Novartis (preprint July 2024) identified synergistic activity when combined with PARP inhibitors in BRCA-deficient ovarian cancer models—suggesting potential applications in synthetic lethality strategies.
The unique combination of redox-active sulfur chemistry and quinazoline scaffold makes this compound a versatile platform for developing multi-mechanism therapeutics. Its modular structure allows site-specific conjugation with targeting ligands or prodrug moieties while maintaining core pharmacophoric features. Recent advances in computational docking studies using AlphaFold-derived protein structures have identified potential interactions with heat shock protein 90 (HSP90)—opening new avenues for oncology applications targeting chaperone-mediated pathways.
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